molecular formula C8H6N2O2 B1499812 Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1083196-26-2

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B1499812
CAS No.: 1083196-26-2
M. Wt: 162.15 g/mol
InChI Key: WYHFPYZZMNSIEW-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid (Molecular Formula: C 8 H 6 N 2 O 2 ) is a high-value nitrogen-containing heterocyclic building block essential in medicinal chemistry and drug discovery . This carboxylic acid-functionalized scaffold is a key precursor for the synthesis of diverse derivatives, such as amides, and is instrumental in constructing more complex molecular architectures . The compound's core structure is part of a class of heterocycles that have garnered significant research interest for their broad-spectrum bioactivities . Notably, the pyrrolopyrimidine scaffold is a recognized pharmacophore in the development of novel antimicrobial agents . Recent scientific advances highlight its application in creating new compounds to address the critical global health challenge of antimicrobial resistance (AMR) . Researchers utilize this chemical in innovative synthetic strategies, including cycloadditions and transition metal-catalyzed couplings, to generate libraries of compounds for bioactivity evaluation . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

IUPAC Name

pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-3-7-9-4-1-5-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFPYZZMNSIEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=C2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669924
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083196-26-2
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
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Preparation Methods

Preparation via Deprotection of Protected Esters

One common synthetic route to pyrrolo[1,2-a]pyrimidine-6-carboxylic acid involves the deprotection of tert-butyl ester derivatives under acidic conditions.

  • Procedure : The tert-butyl ester precursor (e.g., 4,6,7,8-tetrahydro-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]this compound tert-butyl ester) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Water is added to the solution, and the mixture is stirred overnight at room temperature.
  • Workup : After reaction completion, the mixture is concentrated, co-evaporated with carbon tetrachloride, and triturated with a 1:1 mixture of diethyl ether and hexanes to isolate the carboxylic acid as a solid.
  • Yield and Characterization : This method affords the acid in high yield (~95%) with characterization by ^1H NMR and mass spectrometry confirming the structure.
Step Reagents/Conditions Outcome Yield
Ester deprotection TFA/DCM (1:1), H2O, rt, overnight This compound 95%

Domino Ring-Closure and Microwave-Induced Retro Diels-Alder (RDA) Reaction

A more sophisticated and efficient method involves a domino ring-closure reaction starting from 2-aminonorbornene hydroxamic acids, followed by a microwave-induced retro Diels-Alder reaction to yield pyrrolo[1,2-a]pyrimidine derivatives.

  • Starting Materials : 2-Aminonorbornene hydroxamic acids (both diendo and diexo isomers) react with keto acids such as levulinic acid or α-ketoglutaric acid.
  • Domino Reaction : The initial step forms a Schiff base intermediate, which undergoes sequential ring-closure reactions to form methanopyrrolo[1,2-a]quinazoline derivatives.
  • Microwave-Assisted RDA : These tetracyclic intermediates are subjected to microwave irradiation in high-boiling solvents like 1,2-dichlorobenzene at elevated temperatures (~240–250 °C) for 20 minutes. This induces retro Diels-Alder cycloreversion, releasing the pyrrolo[1,2-a]pyrimidine core.
  • Enantiomeric Control : The chirality of the final product is transferred from the chiral starting amino hydroxamic acid, allowing preparation of enantiomerically pure compounds.
  • Yields and Purity : The pyrrolo[1,2-a]pyrimidine products are obtained in moderate yields (55–57%) with high enantiomeric excess (up to 99% ee) after purification by column chromatography and crystallization.
Step Conditions Product Yield (%) Notes
Domino ring-closure EtOH, 100 °C, 1 h, microwave irradiation Methanopyrroloquinazoline derivatives ~39–41 Formation of diastereomers
Retro Diels-Alder (RDA) 1,2-Dichlorobenzene, 240–250 °C, 20 min, microwave Pyrrolo[1,2-a]pyrimidine enantiomers 55–57 High enantiomeric purity

Catalytic Cyclization Using Acrylic Acid and Pyrimidine Precursors

An alternative approach involves catalytic cyclization reactions starting from substituted pyrimidine amines and acrylic acid to form this compound derivatives.

  • Starting Materials : 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine and acrylic acid.
  • Reaction Conditions : Acrylic acid is added dropwise to a mixture containing the pyrimidine amine, a copper catalyst (cuprous chloride or cuprous bromide), ligands, bases (organic or inorganic), and solvents such as N,N-dimethylformamide or tetrahydrofuran. The temperature is controlled initially below 65 °C and then raised to 50–80 °C.
  • Catalyst and Base Selection : Cuprous chloride/bromide serve as catalysts; bases include diisopropylethylamine, triethylamine, potassium carbonate, or sodium hydroxide.
  • Outcome : This method facilitates cyclization to yield 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives, structurally related to pyrrolo[1,2-a]pyrimidines, showcasing the versatility of catalytic cyclization in heterocycle synthesis.
Parameter Options/Details
Catalyst Cuprous chloride or cuprous bromide
Solvent DMF, DMAc, DMSO, DCM, THF, 1,4-dioxane, MeCN
Base Diisopropylethylamine, triethylamine, K2CO3, NaOH
Temperature Initial <65 °C, then 50–80 °C
Molar Ratio (amine:acrylic acid) 1:1 to 1:5

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Ester Deprotection TFA/DCM, H2O, rt, overnight 95 Simple, high yield
Domino Ring-Closure + Microwave RDA 2-Aminonorbornene hydroxamic acids, EtOH, 100 °C, microwave; then DCB, 240–250 °C, microwave 55–57 Enantiomeric control, moderate yield
Catalytic Cyclization 5-Bromo-2-chloro-N-cyclopentylpyrimidine-4-amine, acrylic acid, Cu catalyst, base, solvent, 50–80 °C Not specified Versatile, catalyst dependent

Research Findings and Notes

  • The domino ring-closure followed by microwave-induced retro Diels-Alder reaction is a modern, efficient method allowing stereoselective synthesis of pyrrolo[1,2-a]pyrimidine enantiomers with high optical purity.
  • The ester deprotection method is a straightforward approach to obtain the free acid from protected intermediates, suitable for scale-up due to mild conditions and high yield.
  • Catalytic cyclization methods expand the scope of pyrrolo[1,2-a]pyrimidine derivatives accessible and demonstrate the importance of catalyst and base choice in optimizing reaction conditions.
  • Microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating in domino and RDA steps.
  • Safety considerations are critical when handling reagents like diazomethane used in methylation steps during intermediate purification.

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that pyrrolo[1,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in several studies. It modulates inflammatory pathways and has potential therapeutic implications for conditions characterized by chronic inflammation.

3. Neuroprotective Effects
In animal models of neurodegenerative diseases such as Parkinson's disease, this compound has shown promise in reducing neuronal death and improving motor functions . This suggests its potential role as a neuroprotective agent.

4. Cancer Treatment
this compound has been evaluated for its anticancer properties. Studies indicate that it can inhibit tumor growth in various cancer models, highlighting its potential as a therapeutic agent against different types of cancer .

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on dopamine neurons in a Parkinson's disease model. The results showed significant reductions in neuronal death and improvements in motor function among treated animals compared to controls, indicating its therapeutic potential in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited anti-tubercular activity within a range of 8–128 µg/mL, suggesting its potential utility in developing new treatments for tuberculosis .

Industrial Applications

This compound is also utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity . Its ability to act as a building block for more complex compounds makes it valuable in materials science.

Data Summary Table

Application AreaObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveReduced neuronal death in Parkinson's model
Cancer TreatmentInhibition of tumor growth
Industrial UseProduction of dyes and pigments

Mechanism of Action

The mechanism by which Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fused Heterocyclic Cores

The following table summarizes key differences between pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and related compounds:

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity/Application Reference
This compound Pyrrole + Pyrimidine Carboxylic acid at C6 Domino ring-closure Pharmaceutical intermediate
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxamide Triazole + Pyrimidine Carboxamide at C6 Multi-component reaction Antiproliferative (e.g., cancer cells)
Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrole + Pyridine Carboxylic acid at C2, substituents at C5 Literature methods Not specified (structural focus)
Thiazolo[3,2-a]pyrimidine derivatives Thiazole + Pyrimidine Ethyl ester groups, phenyl substituents Not detailed Antibacterial (e.g., YycG′ kinase inhibition)
Imidazo[1,2-a]pyrimidine-6-carboxylic acid Imidazole + Pyrimidine Carboxylic acid at C6 Not specified Life science research
Pyrrolo[1,2-a]pyrazine-1,4-diones Pyrrole + Pyrazine Hexahydro, substituents at C3 Natural product isolation Antimicrobial, antioxidant

Key Observations

Core Structure Influence :

  • Triazolo[1,5-a]pyrimidines exhibit direct antiproliferative activity due to the triazole ring, which enhances interactions with biological targets . In contrast, this compound primarily functions as a synthetic intermediate.
  • Thiazolo[3,2-a]pyrimidines demonstrate antibacterial activity, likely due to the sulfur-containing thiazole ring, which improves membrane permeability .

Substituent Effects :

  • Substituents at position C3 in pyrrolo[1,2-a]pyrazine-1,4-diones (e.g., 2-methylpropyl or phenylmethyl groups) enhance antimicrobial potency .
  • The carboxylic acid group at C6 in pyrrolo[1,2-a]pyrimidine derivatives is critical for their role in drug synthesis, enabling conjugation with other pharmacophores .

Synthesis Complexity: Multi-component reactions for triazolo[1,5-a]pyrimidines achieve high yields (e.g., 21 compounds synthesized in one pot) , while pyrrolo[1,2-a]pyrimidine derivatives require stereospecific domino reactions for enantiomeric purity .

Biological vs. Synthetic Utility: Pyrrolo[1,2-a]pyrazine-1,4-diones are naturally occurring (e.g., from Streptomyces) and exhibit broad bioactivity, including antitumor and anti-inflammatory effects .

Biological Activity

Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrrole and pyrimidine ring system, which contributes to its unique biochemical properties. The compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC8_8H6_6N2_2O2_2
Molecular Weight174.15 g/mol
CAS Number1083196-26-2

1. Enzyme Interaction

This compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator . This dual role allows it to modulate metabolic pathways and signal transduction processes within cells. For instance, it can inhibit specific enzymes by binding to their active sites or allosteric sites, leading to altered catalytic activity.

2. Anti-inflammatory and Antimicrobial Properties

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

3. Therapeutic Applications

This compound has potential applications in treating various disorders:

  • Neurodegenerative Diseases : It has been explored for its efficacy in treating conditions such as Parkinson's disease and Alzheimer's disease due to its neuroprotective effects .
  • Cancer Treatment : The compound has shown promise in inhibiting tumor growth in various cancer models, highlighting its potential as an anticancer agent .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of this compound on dopamine neurons in a Parkinson's disease model, researchers found that the compound significantly reduced neuronal death and improved motor function in treated animals compared to controls. This suggests a potential therapeutic role in neurodegenerative diseases .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The compound exhibited anti-tubercular activity within a range of 8–128 µg/mL, indicating its potential utility in developing new treatments for tuberculosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : By altering enzyme activity through direct binding, the compound can influence various metabolic pathways.
  • Gene Expression Regulation : It may affect gene expression by interacting with transcription factors, thereby modulating cellular responses to stimuli.
  • Cell Signaling Pathways : The compound impacts key signaling pathways involved in cell proliferation and apoptosis, which are critical for maintaining cellular homeostasis.

Dosage Effects

The effects of this compound vary significantly with dosage:

  • Low Doses : Beneficial effects such as enhanced enzyme activity modulation.
  • High Doses : Potential toxicity and adverse effects on vital organs have been observed at elevated concentrations in animal models.

Q & A

Q. What are the recommended synthetic routes for Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid and its derivatives?

The synthesis typically involves cyclization of pyrrole derivatives with acyl bromoacetylenes or propargylamine, followed by oxidative or reductive steps to stabilize the heterocyclic core. For example, (S)- and (R)-enantiomers are synthesized via enantioselective cyclization using chiral catalysts or resolving agents, as demonstrated in intermediates for Vibegron (a β3-adrenoceptor agonist) . Key precursors include methyl 5-methoxy-3,4-dihydro-2H-pyrrole-2-carboxylate, which undergoes ring expansion and oxidation to form the pyrimidine moiety .

Q. How can researchers characterize the structural purity of this compound?

Structural validation requires a combination of techniques:

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., δ 13.99 ppm for carboxylic protons in related compounds) .
  • Mass Spectrometry : ESI-MS or LC-MS (e.g., m/z 180.16 for molecular ion [M+H]+^+) verifies molecular weight .
  • X-ray Crystallography : Resolves absolute stereochemistry for enantiomeric forms, critical for pharmaceutical intermediates .

Q. What are the challenges in isolating enantiomerically pure forms of this compound?

Enantiomeric separation requires chiral stationary-phase chromatography (e.g., using cellulose-based columns) or asymmetric synthesis with chiral auxiliaries. Contamination by diastereomers or regioisomers (e.g., pyrazolo[1,5-a]pyridine derivatives) is common, necessitating rigorous HPLC purity checks (>97%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Catalysis : Palladium-catalyzed C–H arylation enhances regioselectivity for functionalized derivatives .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or DMSO) improve cyclization efficiency .
  • Temperature Control : Low-temperature (-20°C) steps minimize side reactions during enamine formation . Example: A 94% yield was achieved for a Vibegron intermediate using propargylamine-mediated cyclization under nitrogen atmosphere .

Q. What advanced analytical methods resolve contradictions in spectral data for complex derivatives?

  • 2D NMR (COSY, HSQC) : Differentiates between overlapping signals in dihydro- or tetrahydro-pyrimidine analogs .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass for isomers with identical nominal masses (e.g., C8_8H8_8N2_2O3_3 vs. C9_9H10_{10}N2_2O2_2) .
  • Dynamic NMR : Detects rotational barriers in sterically hindered derivatives .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

  • In vitro Assays : Disk diffusion or microdilution methods test inhibition against pathogens (e.g., Fusarium oxysporum). Related compounds (e.g., pyrrolo[1,2-a]pyrazine-diones) show MIC values <10 µg/mL .
  • Mechanistic Studies : ROS generation assays and membrane permeability tests (via propidium iodide uptake) elucidate mode of action .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid
Reactant of Route 2
Pyrrolo[1,2-a]pyrimidine-6-carboxylic acid

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